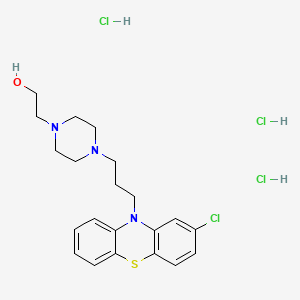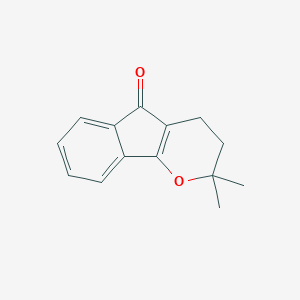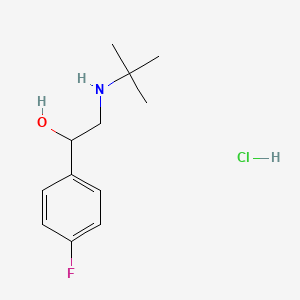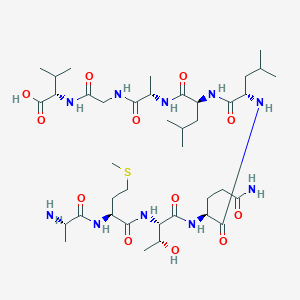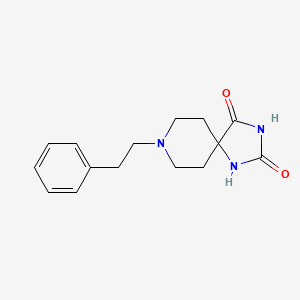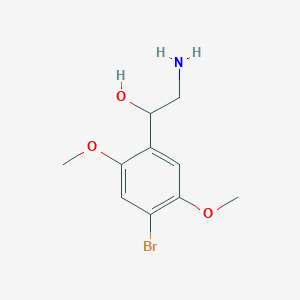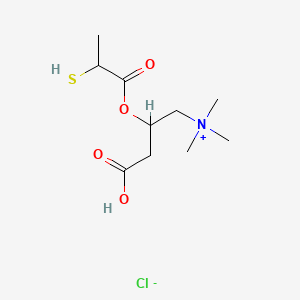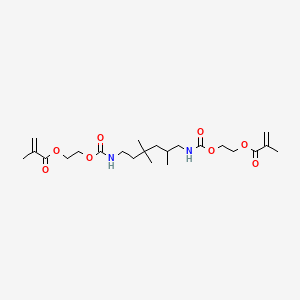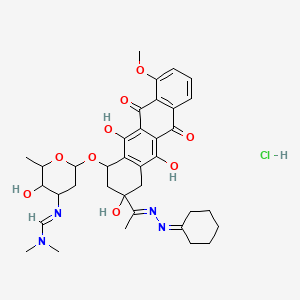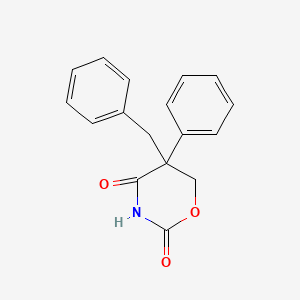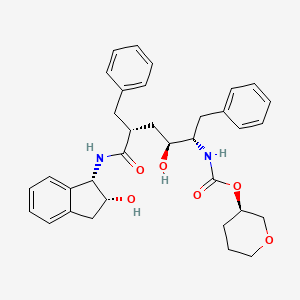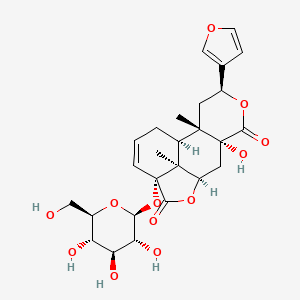
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining an indolinone core with a 1,3,4-oxadiazole moiety, making it a versatile candidate for various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is introduced by reacting the indolinone derivative with a hydrazine derivative, followed by cyclization with a carboxylic acid derivative or its equivalent.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the indolinone core to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent, with studies indicating significant activity against various pathogenic strains.
Medicine: The compound is being explored for its potential anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways Involved: It can modulate various biochemical pathways, including those related to oxidative stress, apoptosis, and cell signaling.
相似化合物的比较
Similar Compounds
5-Chloro-3-methyl-1-phenylpyrazole-4-carbonitrile: This compound shares a similar chlorinated heterocyclic structure and has been studied for its antimicrobial and anti-inflammatory activities.
4-amino-3-methyl-1-phenyl-1H-selenolo[2,3-c]pyrazole-5-carboxamide: Another related compound with a different heterocyclic core, known for its significant antibacterial and antifungal properties.
Uniqueness
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone stands out due to its unique combination of an indolinone core and an oxadiazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
84640-87-9 |
|---|---|
分子式 |
C16H8Cl2N4O2 |
分子量 |
359.2 g/mol |
IUPAC 名称 |
(3E)-5-chloro-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1H-indol-2-one |
InChI |
InChI=1S/C16H8Cl2N4O2/c17-9-3-1-8(2-4-9)15-21-22-16(24-15)20-13-11-7-10(18)5-6-12(11)19-14(13)23/h1-7H,(H,19,20,22,23) |
InChI 键 |
DVEKASOQLJFRKP-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC=C1C2=NN=C(O2)/N=C/3\C4=C(C=CC(=C4)Cl)NC3=O)Cl |
规范 SMILES |
C1=CC(=CC=C1C2=NN=C(O2)N=C3C4=C(C=CC(=C4)Cl)NC3=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


